molecular formula C13H10Cl2N2O4S B2618415 2-(2,6-Dichloropyridine-3-sulfonamido)-5-methylbenzoic acid CAS No. 1259114-19-6

2-(2,6-Dichloropyridine-3-sulfonamido)-5-methylbenzoic acid

Cat. No.: B2618415
CAS No.: 1259114-19-6
M. Wt: 361.19
InChI Key: GJZTUURKYRVLAY-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridine-3-sulfonamido)-5-methylbenzoic acid is a complex organic compound that features a sulfonamide group attached to a dichloropyridine ring and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloropyridine-3-sulfonamido)-5-methylbenzoic acid typically involves multiple steps. One common route includes the sulfonation of 2,6-dichloropyridine followed by the coupling of the resulting sulfonamide with 5-methylbenzoic acid. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloropyridine-3-sulfonamido)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichloropyridine-3-sulfonamido)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridine-3-sulfonamido)-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine-3-sulfonamide: A simpler analog lacking the methylbenzoic acid moiety.

    N-cyclopropyl-2-(2,6-dichloropyridine-3-sulfonamido)benzamide: A related compound with a cyclopropyl group instead of a methyl group.

Uniqueness

2-(2,6-Dichloropyridine-3-sulfonamido)-5-methylbenzoic acid is unique due to the presence of both the dichloropyridine and methylbenzoic acid groups, which may confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler analogs.

Properties

IUPAC Name

2-[(2,6-dichloropyridin-3-yl)sulfonylamino]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-7-2-3-9(8(6-7)13(18)19)17-22(20,21)10-4-5-11(14)16-12(10)15/h2-6,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZTUURKYRVLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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